7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by its unique benzoxazine structure, which includes a fluorine atom at the 7th position and a carboxylic acid group at the 6th position. This compound has a molecular weight of 211.15 g/mol and is known for its potential in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the fluorination of benzoxazine derivatives. One common method includes the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include sodium borohydride for reduction and various fluorinating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of porphyrins and subsequent photosensitization in plants . This mechanism is particularly relevant in its application as a herbicide.
Comparison with Similar Compounds
7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:
Flumioxazin: Another benzoxazine derivative used as a herbicide, known for its inhibition of protoporphyrinogen oxidase.
5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: A compound with similar herbicidal activity and crop selectivity.
Properties
CAS No. |
443955-36-0 |
---|---|
Molecular Formula |
C9H6FNO4 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
7-fluoro-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c10-5-2-7-6(1-4(5)9(13)14)11-8(12)3-15-7/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
RWZKLTNQQDJZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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